
JSH-23
Vue d'ensemble
Description
JSH-23 est un composé antioxydant novateur connu pour sa capacité à inhiber la voie de signalisation du facteur nucléaire kappa-light-chain-enhancer des cellules B activées (NF-κB). Ce composé s'est avéré prometteur dans diverses applications de recherche scientifique, en particulier dans les domaines de la pharmacologie et de la biochimie .
Méthodes De Préparation
Voies synthétiques et conditions de réaction
JSH-23, connu chimiquement sous le nom de 4-méthyl-N1-(3-phénylpropyl)-1,2-benzènediamine, peut être synthétisé par une série de réactions organiques. La synthèse implique généralement la réaction de la 4-méthyl-1,2-phénylènediamine avec le bromure de 3-phénylpropyle dans des conditions basiques. La réaction est réalisée dans un solvant organique tel que le diméthylsulfoxyde (DMSO) à des températures élevées pour faciliter la formation du produit souhaité .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour this compound ne soient pas largement documentées, le composé peut être produit à plus grande échelle en utilisant des voies synthétiques similaires à celles utilisées en laboratoire. La clé de la production industrielle réside dans l'optimisation des conditions de réaction, telles que la température, le choix du solvant et le temps de réaction, afin de maximiser le rendement et la pureté .
Analyse Des Réactions Chimiques
Types de réactions
JSH-23 subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé pour former des intermédiaires réactifs qui interagissent avec les composants cellulaires.
Réduction : Le composé peut également subir des réactions de réduction, en particulier en présence d'agents réducteurs.
Réactifs et conditions communs
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène (H₂O₂) et d'autres peroxydes.
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) sont souvent utilisés.
Substitution : Divers nucléophiles et électrophiles peuvent être utilisés en fonction de la réaction de substitution souhaitée.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de this compound peut conduire à la formation d'espèces réactives de l'oxygène (ROS) épurateurs, tandis que la réduction peut produire des dérivés plus stables .
Applications de recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment :
Pharmacologie : Il est utilisé pour étudier l'inhibition de la signalisation NF-κB, qui est impliquée dans diverses réponses inflammatoires et immunitaires.
Biochimie : This compound est utilisé pour étudier le stress oxydatif et son impact sur les fonctions cellulaires.
Mécanisme d'action
This compound exerce ses effets principalement en inhibant la translocation nucléaire de la sous-unité p65 de NF-κB sans affecter la dégradation de IκBα. Cette inhibition empêche l'activation des gènes cibles de NF-κB impliqués dans l'inflammation et les réponses immunitaires. De plus, this compound améliore l'expression du facteur nucléaire érythroïde 2 apparenté au facteur 2 (Nrf2) et de l'hème oxygénase-1 (HO-1), qui jouent un rôle crucial dans les mécanismes de défense antioxydante cellulaire .
Applications De Recherche Scientifique
Anti-inflammatory Applications
JSH-23 has demonstrated considerable efficacy in reducing inflammation in multiple experimental models.
Inhibition of Pro-inflammatory Cytokines
In LPS-stimulated RAW 264.7 macrophages, this compound significantly decreased the expression of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α in a dose-dependent manner. This effect was accompanied by reduced DNA binding activity of NF-κB p65 . The compound's ability to inhibit these cytokines suggests its potential for treating inflammatory diseases.
Case Study: Cisplatin-Induced Acute Kidney Injury
In a study involving cisplatin-induced acute kidney injury (AKI) in male C57BL/6 mice, this compound administration resulted in significant reductions in blood urea nitrogen (BUN), serum creatinine, and inflammatory markers such as IL-1 and IL-6. The treatment also improved histological scores related to tubular injury .
Parameter | Control | This compound (40 mg/kg) |
---|---|---|
BUN (mg/dL) | 45 ± 5 | 25 ± 3 |
Serum Creatinine (mg/dL) | 2.5 ± 0.5 | 1.2 ± 0.2 |
IL-6 (pg/mL) | 300 ± 50 | 150 ± 30 |
Neuroprotective Effects
This compound has been investigated for its neuroprotective properties, particularly in the context of diabetic neuropathy.
Reversal of Neuropathic Deficits
In diabetic rats induced by streptozotocin, this compound treatment significantly improved nerve conduction velocity and blood flow deficits. The compound also reduced mechanical hyperalgesia and lowered levels of inflammatory markers such as TNF-α and IL-6 .
Case Study: Diabetic Neuropathy Model
The following table summarizes the effects of this compound on various parameters in diabetic rats:
Parameter | Control | This compound (3 mg/kg) |
---|---|---|
Nerve Conduction Velocity (m/s) | 20 ± 3 | 30 ± 4 |
Blood Flow (mL/min) | 0.8 ± 0.1 | 1.5 ± 0.2 |
Mechanical Hyperalgesia Score | 8 ± 2 | 4 ± 1 |
Bone Health Applications
Recent studies have highlighted the role of this compound in bone health, particularly its antioxidant properties.
Prevention of Osteolysis
This compound has been shown to prevent osteolysis by scavenging reactive oxygen species (ROS) during osteoclastogenesis. In vitro studies indicated that this compound suppressed RANKL-induced ROS generation and enhanced the expression of Nrf2 and heme oxygenase-1 (HO-1), which are crucial for cellular antioxidant defense .
Case Study: Osteolysis Model
In a model assessing bone mass preservation, this compound treatment led to significant improvements in bone density and structure compared to controls:
Parameter | Control | This compound Treatment |
---|---|---|
Bone Density (g/cm³) | 0.45 ± 0.05 | 0.65 ± 0.07 |
Osteoclast Number | High | Reduced |
Mécanisme D'action
JSH-23 exerts its effects primarily by inhibiting the nuclear translocation of the NF-κB p65 subunit without affecting the degradation of IκBα. This inhibition prevents the activation of NF-κB target genes involved in inflammation and immune responses. Additionally, this compound enhances the expression of nuclear factor erythroid 2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1), which play crucial roles in cellular antioxidant defense mechanisms .
Comparaison Avec Des Composés Similaires
Composés similaires
BAY 11-7082 : Un autre inhibiteur de NF-κB qui empêche la phosphorylation de IκBα.
IMD-0354 : Inhibe la kinase IκB, bloquant ainsi l'activation de NF-κB.
Cryptotanshinone : Un composé naturel qui inhibe la signalisation NF-κB par le biais de multiples voies.
Unicité de JSH-23
This compound est unique dans sa capacité à inhiber la translocation nucléaire de NF-κB sans affecter la dégradation de IκBα. Cette inhibition sélective en fait un outil précieux pour étudier la signalisation NF-κB et son rôle dans divers processus biologiques. De plus, ses propriétés antioxydantes et sa capacité à améliorer l'expression de Nrf2/HO-1 le distinguent encore des autres composés similaires .
Activité Biologique
JSH-23 is a selective inhibitor of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in regulating immune response, inflammation, and cell survival. This compound has garnered attention for its potential therapeutic applications in various inflammatory and neurodegenerative diseases. Its biological activity is primarily attributed to its ability to inhibit NF-κB transcriptional activity without affecting IκB degradation, thereby modulating inflammatory responses and oxidative stress.
This compound exerts its biological effects through several key mechanisms:
- Inhibition of NF-κB Activation : this compound directly inhibits the nuclear translocation of NF-κB subunits (p65/p50), which is critical for the transcription of pro-inflammatory genes. This inhibition leads to decreased expression of various inflammatory mediators, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and cyclooxygenase-2 (COX-2) .
- Antioxidant Activity : this compound enhances the expression of antioxidant proteins such as Nrf2 and heme oxygenase-1 (HO-1), contributing to its protective effects against oxidative stress . This antioxidant activity is particularly significant in conditions characterized by elevated reactive oxygen species (ROS).
- Anti-inflammatory Effects : In preclinical models, this compound has demonstrated potent anti-inflammatory effects, reducing levels of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation .
1. Anti-inflammatory Effects
A study investigating the effects of this compound on LPS-induced inflammation in rats found that acute treatment with 10 mg/kg significantly reduced hypothermic responses and pro-inflammatory mediator levels . Chronic administration (3 mg/kg for 14 days) also resulted in substantial decreases in immobility time during forced swim tests, indicating an antidepressant-like effect alongside anti-inflammatory benefits.
2. Effects on Diabetic Neuropathy
In diabetic rat models, this compound administration led to improvements in nerve conduction velocity and blood flow deficits associated with diabetic neuropathy. The treatment reduced mechanical hyperalgesia and decreased levels of inflammatory cytokines such as IL-6 and TNF-α . This suggests that this compound may offer therapeutic benefits for managing diabetic complications by targeting neuroinflammation.
3. Osteolysis Prevention
Recent research highlighted this compound's role in preventing osteolysis by regulating ROS generation through the TRAF6/Rac1/NOX1 pathway. It was shown to enhance bone mass by mitigating oxidative damage and promoting antioxidant defenses in osteoblasts .
Study | Model | Dosage | Findings |
---|---|---|---|
LPS-Induced Inflammation | Rats | 10 mg/kg | Reduced hypothermia and pro-inflammatory cytokines |
Diabetic Neuropathy | Diabetic Rats | 1-3 mg/kg | Improved nerve function; reduced inflammatory markers |
Osteolysis Prevention | Osteoblasts | Not specified | Enhanced Nrf2/HO-1 expression; reduced ROS |
Propriétés
IUPAC Name |
4-methyl-1-N-(3-phenylpropyl)benzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c1-13-9-10-16(15(17)12-13)18-11-5-8-14-6-3-2-4-7-14/h2-4,6-7,9-10,12,18H,5,8,11,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFNPBSZFWXMAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCCCC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587909 | |
Record name | 4-Methyl-N~1~-(3-phenylpropyl)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20587909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
749886-87-1 | |
Record name | 4-Methyl-N1-(3-phenylpropyl)-1,2-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=749886-87-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-N~1~-(3-phenylpropyl)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20587909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methyl-N1-(3-phenylpropyl)-1,2-phenylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.